3-benzamido-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a benzamido group at the third position and a 4-methylphenyl group at the nitrogen atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-methylphenyl)benzamide can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions involve the use of benzoic anhydride as the acylating agent and 4-methylbenzene-1,3-diamine as the starting material .
Industrial Production Methods
In an industrial setting, the continuous flow process is often employed for the synthesis of this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the yield. The continuous flow process allows for efficient and scalable production of this compound with a yield of approximately 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Benzamido-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and drug candidates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methylphenyl)benzamide
- 4’-Methylbenzanilide
Uniqueness
3-Benzamido-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamido and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-benzamido-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15-10-12-18(13-11-15)22-21(25)17-8-5-9-19(14-17)23-20(24)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,25)(H,23,24) |
InChI Key |
GXHSGMWKHNNUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.